N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a chemical compound widely used in scientific research due to its diverse applications. This compound exhibits perplexing properties, making it valuable for studying various phenomena and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide typically involves the reaction of 1-isopropylpiperidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide: Known for its unique cyclopropane ring and sulfonamide group.
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclopropane ring.
N-((1-isopropylpiperidin-4-yl)methyl)ethanesulfonamide: Similar structure but with an ethane group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in scientific research and industrial applications.
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Structural Overview
This compound features a cyclopropane ring, a sulfonamide group, and an isopropylpiperidine moiety. The cyclopropane structure is characterized by its three-membered carbon ring, which imparts significant strain and reactivity, while the sulfonamide group is known for its diverse biological activities. The isopropylpiperidine segment may enhance the compound's interaction with biological targets, particularly in the central nervous system (CNS) .
Antibacterial Properties
Preliminary studies have evaluated the antibacterial activity of this compound. Using the agar well diffusion method, it was found to exhibit antibacterial effects against Staphylococcus aureus at a concentration of 50 μg per well . This suggests potential applications in treating bacterial infections, though further studies are needed to understand its efficacy and mechanism of action.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in pain modulation or inflammation pathways. Compounds with similar structures have demonstrated activity as analgesics and anti-inflammatory agents, indicating that this compound may share these properties .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds provides insight into its potential effects:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(piperidin-4-yl)methylcyclopropanesulfonamide | Piperidine instead of isopropylpiperidine | Analgesic properties |
1-(isobutyl)piperidine | Similar piperidine structure | CNS activity |
Cyclopropanecarboxylic acid derivatives | Cyclopropane core | Anti-inflammatory effects |
This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the unique therapeutic potential of this compound due to its specific structural characteristics .
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-10(2)14-7-5-11(6-8-14)9-13-17(15,16)12-3-4-12/h10-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFRSFHDOKHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.